

MK-1903: A Technical Overview of a Selective GPR109a Agonist

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Compound of Interest

Compound Name: MK-1903

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

MK-1903 is a potent and selective full agonist of the G-protein coupled receptor 109a (GPR109a), also known as the hydroxycarboxylic acid receptor 2 (HCA2). Developed as a potential therapeutic agent for dyslipidemia, its primary mechanism of action was intended to mimic the beneficial lipid-modifying effects of niacin, a known GPR109a agonist. Preclinical and early clinical development demonstrated that while **MK-1903** effectively reduces plasma free fatty acids (FFAs), it does not produce the significant changes in the broader lipid profile, such as lowering LDL-C and raising HDL-C, that are characteristic of niacin. This pivotal finding has been instrumental in reshaping the understanding of niacin's pharmacology, suggesting that its primary lipid-modifying effects are mediated through pathways independent of GPR109a agonism and FFA suppression. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and development of **MK-1903**, presenting available data, experimental methodologies, and key signaling pathways.

Discovery and Medicinal Chemistry

MK-1903, chemically identified as (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diazacyclopropa[a]pentalene-4-carboxylic acid, emerged from a medicinal chemistry program focused on identifying potent and selective GPR109a agonists.^{[1][2]} The developmental aim was to create a compound that retained the FFA-lowering effect of niacin, which was hypothesized to be the primary driver of its lipid-modifying properties, while potentially offering

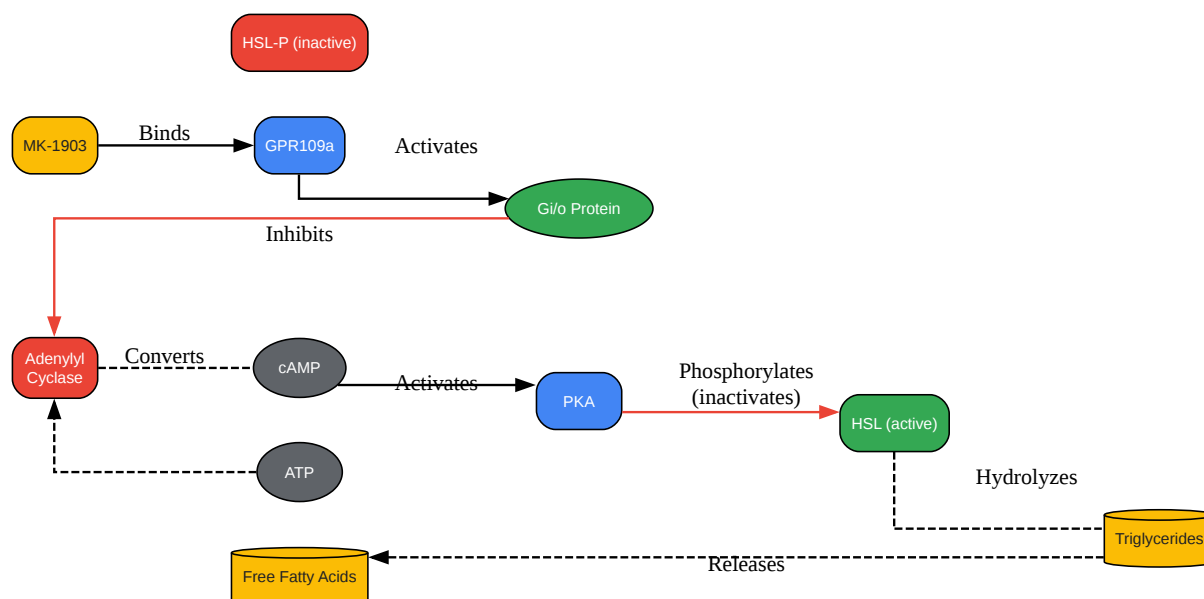
an improved side-effect profile. **MK-1903** is a tricyclic pyrazole carboxylic acid derivative that was identified as a promising candidate due to its high potency and selectivity for GPR109a.[1]

Mechanism of Action

MK-1903 acts as a full agonist at the GPR109a receptor. GPR109a is a Gi/Go-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] In adipocytes, this reduction in cAMP leads to the inhibition of hormone-sensitive lipase, which in turn suppresses the hydrolysis of triglycerides and reduces the release of free fatty acids into the circulation.[1]

Signaling Pathway

The activation of GPR109a by **MK-1903** initiates a well-defined intracellular signaling cascade.



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Caption: GPR109a signaling cascade initiated by **MK-1903**.

Preclinical and Clinical Development

Preclinical Studies

MK-1903 underwent a series of preclinical evaluations to assess its potency, selectivity, and pharmacokinetic profile.

Table 1: Preclinical Data Summary

Parameter	Species	Value/Result
Potency		
GPR109a EC50	-	Quantitative data not publicly available
Selectivity		
GPR109b Activity	-	No significant activity reported
Pharmacokinetics	Rat	
Cmax	-	Quantitative data not publicly available
Tmax	-	Quantitative data not publicly available
Half-life (t1/2)	-	Quantitative data not publicly available
Oral Bioavailability	-	Quantitative data not publicly available

Preclinical studies indicated that **MK-1903** was well-tolerated and did not present any apparent safety concerns, supporting its advancement into clinical trials.^{[1][2]}

Clinical Trials

MK-1903 progressed into Phase I and subsequently Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.^{[1][2]}

Phase I Studies:

The primary outcome of the Phase I trials was the significant and robust dose-dependent reduction in plasma free fatty acids in human subjects.^{[1][2]}

Table 2: Phase I Clinical Trial - Free Fatty Acid Reduction

Dose	Time Point	Mean FFA Reduction (%)
Specific dosage and time course data not publicly available		

Phase II Studies:

Contrary to the initial hypothesis, the Phase II studies revealed that despite effective FFA lowering, **MK-1903** had only a weak effect on the overall serum lipid profile compared to niacin.^{[1][2][3]} This led to the conclusion that the beneficial lipid-modifying effects of niacin are likely mediated by a GPR109a-independent pathway.^{[1][2][3]}

Experimental Protocols

Detailed experimental protocols for the key assays used in the development of **MK-1903** are crucial for reproducibility and further research.

HTRF cAMP Assay for GPR109a Agonist Potency

This assay is used to determine the potency of compounds like **MK-1903** in activating the Gi-coupled GPR109a receptor by measuring the inhibition of forskolin-stimulated cAMP production.

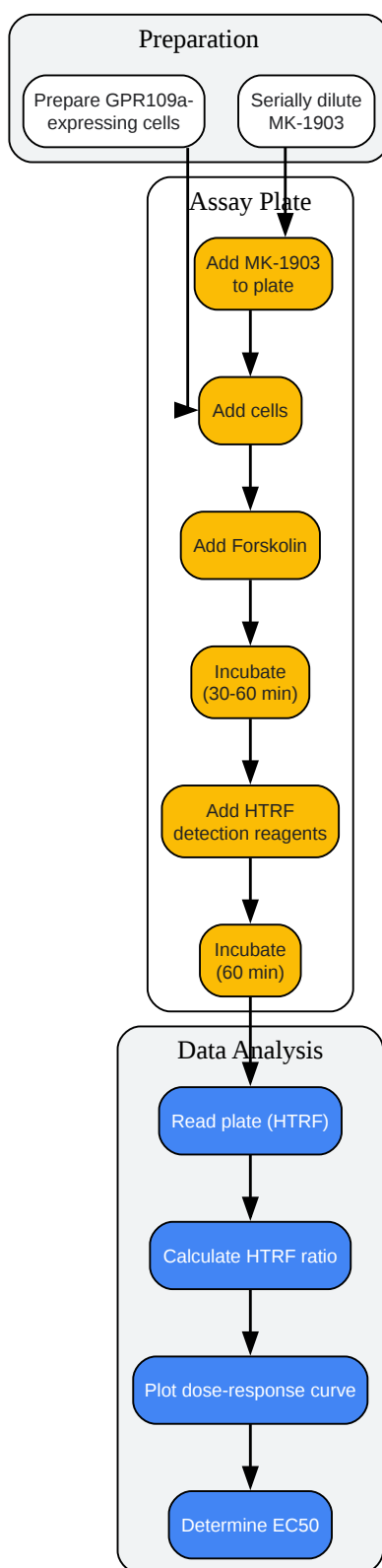
Materials:

- CHO-K1 cells stably expressing human GPR109a
- Assay buffer (e.g., PBS with 1 mM IBMX)
- **MK-1903** and other test compounds
- Forskolin
- HTRF cAMP assay kit (e.g., from Cisbio) containing cAMP-d2 and anti-cAMP cryptate
- 384-well low-volume white plates
- HTRF-compatible plate reader

Procedure:

- Cell Preparation: Culture and harvest CHO-K1-hGPR109a cells. Resuspend the cells in assay buffer to the desired concentration.
- Compound Plating: Serially dilute **MK-1903** in DMSO and then in assay buffer. Add the diluted compound to the assay plate.
- Cell Addition: Dispense the cell suspension into the wells of the assay plate containing the test compounds.
- Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and induce cAMP production.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
- Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in lysis buffer to each well.
- Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.

- Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
- Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the concentration-response curves to determine the EC50 values for each compound.



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Caption: Experimental workflow for the HTRF cAMP assay.

Preclinical Pharmacokinetic Study in Rats

This protocol outlines a typical study to determine the pharmacokinetic parameters of **MK-1903** in rats following oral administration.

Animals:

- Male Sprague-Dawley rats

Procedure:

- Dosing: Administer a single oral dose of **MK-1903** formulated in a suitable vehicle to a cohort of rats.
- Blood Sampling: Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Plasma Preparation: Process the blood samples to obtain plasma.
- Bioanalysis: Quantify the concentration of **MK-1903** in the plasma samples using a validated analytical method, such as LC-MS/MS.
- Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters including C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the concentration-time curve), and t_{1/2} (elimination half-life).

Conclusion

The discovery and development of **MK-1903** represent a significant milestone in the study of GPR109a and lipid metabolism. While it did not achieve its primary therapeutic goal of becoming a niacin-mimetic for dyslipidemia, the program provided invaluable insights into the pharmacology of niacin. The finding that potent GPR109a agonism and subsequent FFA lowering are not the primary drivers of niacin's effects on LDL-C and HDL-C has redirected research efforts in this field. The technical data and methodologies associated with **MK-1903**'s development continue to be a valuable resource for scientists and researchers in the field of drug discovery and metabolic diseases.

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References

- 1. researchgate.net [researchgate.net]
- 2. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
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